molecular formula C7H12 B14668938 Cyclopentane, 1-methyl-2-methylene- CAS No. 41158-41-2

Cyclopentane, 1-methyl-2-methylene-

Cat. No.: B14668938
CAS No.: 41158-41-2
M. Wt: 96.17 g/mol
InChI Key: FADJUGSUYLCNJQ-UHFFFAOYSA-N
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Description

Cyclopentane, 1-methyl-2-methylene-, also known as 1-methylene-2-methylcyclopentane, is an organic compound with the molecular formula C₇H₁₂. It is a derivative of cyclopentane, featuring a methyl group and a methylene group attached to the cyclopentane ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane, 1-methyl-2-methylene-, can be achieved through various methods. One common approach involves the alkylation of cyclopentadiene with methyl iodide, followed by dehydrohalogenation to introduce the methylene group. Another method includes the use of Grignard reagents to form the desired compound through a series of addition and elimination reactions .

Industrial Production Methods

Industrial production of cyclopentane, 1-methyl-2-methylene-, often involves catalytic processes. For example, the use of transition metal catalysts can facilitate the cyclization and functionalization of linear hydrocarbons to produce the target compound. These methods are designed to be efficient and scalable, suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1-methyl-2-methylene-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentane, 1-methyl-2-methylene-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane, 1-methyl-2-methylene-, involves its reactivity with various chemical species. The methylene group is particularly reactive, allowing for the formation of cyclopropane rings through reactions with carbenes. This reactivity is exploited in synthetic chemistry to create complex molecular architectures. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and the specific reaction conditions .

Comparison with Similar Compounds

Cyclopentane, 1-methyl-2-methylene-, can be compared with other similar compounds, such as:

The uniqueness of cyclopentane, 1-methyl-2-methylene-, lies in its combination of a cyclopentane ring with both a methyl and a methylene group, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-methyl-2-methylidenecyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADJUGSUYLCNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339569
Record name Cyclopentane, 1-methyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41158-41-2
Record name Cyclopentane, 1-methyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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